molecular formula C11H11N3O B8563839 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Cat. No.: B8563839
M. Wt: 201.22 g/mol
InChI Key: KWCHHSFRDFQMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(pyridin-2-yl)methoxy]pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine typically involves the reaction of 2-chloromethylpyridine with 5-amino-2-hydroxypyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 5-amino-2-hydroxypyridine attacks the chloromethyl group of 2-chloromethylpyridine, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(pyridin-2-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

6-[(pyridin-2-yl)methoxy]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-hydroxypyridine: Similar in structure but lacks the methyloxy group.

    2-Chloromethylpyridine: Precursor in the synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.

    5-Amino-2-methylpyridine: Similar but with a methyl group instead of the methyloxy group.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyloxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(pyridin-2-ylmethoxy)pyridin-3-amine

InChI

InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2

InChI Key

KWCHHSFRDFQMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Nitro-2-(pyridin-2-ylmethyloxy)pyridine (D1, 2.0 g, 0.0087 mole) in ethanol (70 ml) was treated with tin (II) chloride (8.3 g, 0.044 mole) in conc. HCl (15 ml). The mixture was heated to 50° C. for 0.5 hour. After cooling to room temperature, the mixture was diluted with water, basified with 10% aqueous sodium hydroxide solution, extracted into ethyl acetate, dried (Na2SO4) and evaporated in vacuo to afford the title compound (1.36 g, 78%) as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

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